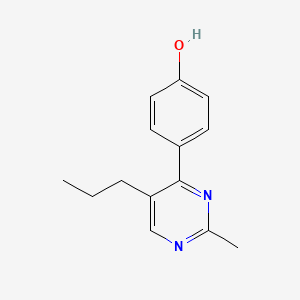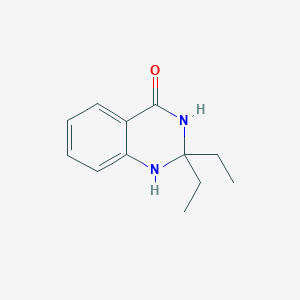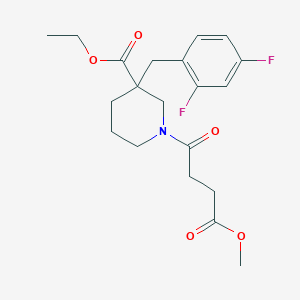![molecular formula C26H20N2O4 B6092351 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione](/img/structure/B6092351.png)
3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes an anthraquinone moiety fused with an isoxazole ring, and a pentanedione side chain. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione typically involves multiple steps, starting with the preparation of the anthraquinone intermediate. One common method involves the cyclization of an aromatic aldehyde with nitroacetic esters to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the generation of waste and to ensure the efficient separation of the desired product from the reaction mixture .
化学反応の分析
Types of Reactions
3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
科学的研究の応用
3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3-(5-halo-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl)-2,4-pentanedione: Similar structure but with a halogen substituent.
3-(5-arylthio-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl)-2,4-pentanedione: Contains an arylthio group instead of a toluidino group.
Uniqueness
The uniqueness of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the toluidino group, in particular, can influence the compound’s reactivity and interaction with biological targets .
特性
IUPAC Name |
3-[10-(3-methylanilino)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-12-yl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-13-7-6-8-16(11-13)27-20-12-19(21(14(2)29)15(3)30)24-23-22(20)25(31)17-9-4-5-10-18(17)26(23)32-28-24/h4-12,21,27H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBTXDCBCJMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)C(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B6092293.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B6092297.png)
![4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B6092303.png)
![1-BENZOYL-3-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA](/img/structure/B6092307.png)
![4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B6092312.png)

![3-{2-[4-(cyclopropylmethyl)-1-piperazinyl]-2-oxoethyl}-4-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6092319.png)

![methyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6092326.png)
![2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6092335.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6092343.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B6092348.png)
